2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic acetamide derivative with a molecular framework comprising an imidazole ring substituted with a 3,5-dimethylphenyl group, a sulfanyl bridge, and an acetamide moiety linked to a 4-methylphenyl group. This compound has garnered attention for its role as a urease inhibitor, particularly targeting Helicobacter pylori urease, a critical enzyme for bacterial survival in the acidic gastric environment. High-resolution cryo-EM structures (2.01–2.09 Å) reveal its binding mode within the urease active site, where the sulfanyl group and aromatic substituents mediate interactions with nickel ions and adjacent residues . pylori-associated gastrointestinal diseases.
Properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-4-6-17(7-5-14)22-19(24)13-25-20-21-8-9-23(20)18-11-15(2)10-16(3)12-18/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVPZJIMKXCIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 3,5-dimethylphenylamine with glyoxal and ammonia to form the imidazole ring. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biological processes, leading to the compound’s antimicrobial and anticancer effects . The sulfanyl group also plays a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Sulfanyl-Acetamide Derivatives
Key Structural Determinants of Activity
Imidazole vs. Benzimidazole Core: The target compound and Compound C feature an imidazole core, whereas Compound B uses a benzimidazole scaffold. In contrast, the smaller imidazole in the target compound allows tighter steric fit in the urease active site .
Substituent Effects: 3,5-Dimethylphenyl Group: Present in the target compound and Compound B, this group enhances hydrophobic interactions with enzyme pockets. In urease inhibition, its placement on the imidazole ring (target compound) improves binding affinity compared to its benzyl-linked counterpart in Compound B . Chlorine Substituents: Compound C and D include chlorophenyl groups, which increase electronegativity and may improve target engagement but reduce solubility. Compound C’s lower urease potency vs. the target compound suggests dimethyl substitution (vs. chloro) optimizes steric and electronic compatibility .
Sulfanyl Bridge: The sulfanyl (-S-) linker in all compounds facilitates covalent or non-covalent interactions with metal ions (e.g., nickel in urease) or cysteine residues. In the target compound, this group directly coordinates with nickel in the urease active site, a critical mechanism absent in non-urease-targeting analogues like Compound B .
Biological Activity
The compound 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel imidazole derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14N2O2S
- CAS Number : 851468-05-8
The compound features an imidazole ring substituted with a sulfanyl group and an acetamide moiety, which contributes to its biological properties.
Research indicates that compounds containing imidazole rings often exhibit diverse biological activities, including:
- Antimicrobial Activity : Imidazole derivatives have shown effectiveness against various bacterial strains.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease treatment.
Antimicrobial Activity
Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, a related compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Enzyme Inhibition Studies
Recent research has focused on the inhibition of BChE, a target for Alzheimer's disease therapies. In a study evaluating various substituted acetamide derivatives, the compound exhibited promising results with an IC50 value indicating effective inhibition:
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.44 ± 0.38 |
| Standard Drug (Acarbose) | 750.0 ± 1.5 |
This data suggests that the compound is significantly more potent than established inhibitors like acarbose, highlighting its potential as a therapeutic agent.
Case Study 1: Alzheimer’s Disease Model
In preclinical models of Alzheimer's disease, compounds similar to this compound were evaluated for their ability to improve cognitive function through BChE inhibition. Results indicated that these compounds could enhance memory retention and reduce amyloid plaque formation.
Case Study 2: Antimicrobial Efficacy
In vitro studies using human cell lines showed that the compound effectively reduced bacterial load in infections caused by resistant strains. The mechanism was attributed to disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
